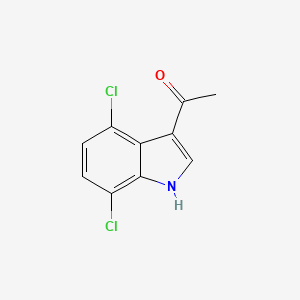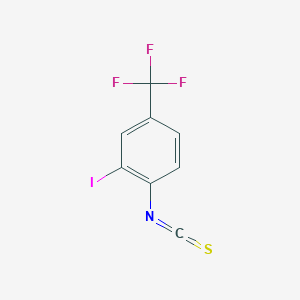
2-Iodo-4-(trifluoromethyl)phenyl Isothiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodo-4-(trifluoromethyl)phenyl Isothiocyanate is an organic compound that belongs to the class of isothiocyanates It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a phenyl ring, which is further substituted with an iodine atom and a trifluoromethyl group
Métodos De Preparación
The synthesis of 2-Iodo-4-(trifluoromethyl)phenyl Isothiocyanate typically involves the reaction of 2-Iodo-4-(trifluoromethyl)aniline with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired isothiocyanate product. The general reaction scheme is as follows:
Starting Material: 2-Iodo-4-(trifluoromethyl)aniline
Reagent: Thiophosgene (CSCl2)
Reaction Conditions: The reaction is typically conducted in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Product: this compound
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
2-Iodo-4-(trifluoromethyl)phenyl Isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.
Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.
Reduction: Reduction of the isothiocyanate group can lead to the formation of amines.
Addition Reactions: The compound can participate in addition reactions with various reagents, leading to the formation of diverse products.
Common reagents used in these reactions include amines, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Iodo-4-(trifluoromethyl)phenyl Isothiocyanate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Iodo-4-(trifluoromethyl)phenyl Isothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as the amino groups in proteins. This reactivity makes it useful in enzyme inhibition studies and protein labeling. The molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
2-Iodo-4-(trifluoromethyl)phenyl Isothiocyanate can be compared with other isothiocyanate derivatives, such as:
4-(Trifluoromethyl)phenyl Isothiocyanate: Similar structure but lacks the iodine substitution.
2-(Trifluoromethyl)phenyl Isothiocyanate: Similar structure but lacks the iodine substitution and has different reactivity.
Phenyl Isothiocyanate: Lacks both the iodine and trifluoromethyl substitutions, resulting in different chemical properties and applications.
The presence of the iodine and trifluoromethyl groups in this compound imparts unique chemical properties, such as increased reactivity and potential for specific interactions in biological systems, making it distinct from other isothiocyanate derivatives.
Propiedades
Fórmula molecular |
C8H3F3INS |
|---|---|
Peso molecular |
329.08 g/mol |
Nombre IUPAC |
2-iodo-1-isothiocyanato-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H3F3INS/c9-8(10,11)5-1-2-7(13-4-14)6(12)3-5/h1-3H |
Clave InChI |
VHKUJZNPJFXEPT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(F)(F)F)I)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


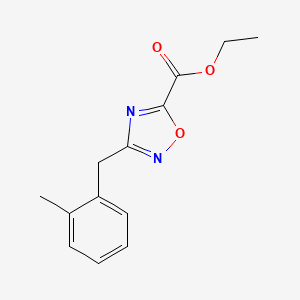
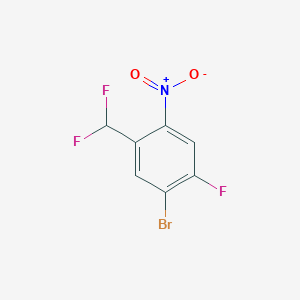

![1-Methyl-2-[4-(trifluoromethoxy)phenyl]indole](/img/structure/B13695781.png)



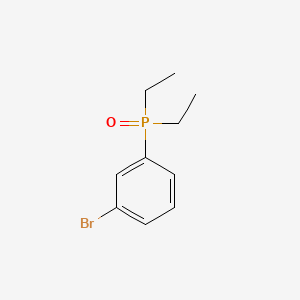
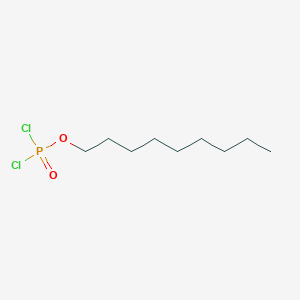

![Triisopropyl[(6-methyl-3,4-dihydro-1-naphthyl)oxy]silane](/img/structure/B13695828.png)

![5,6,8,9-Tetrahydrooxepino[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13695841.png)
